Cas no 2098487-52-4 (Thalidomide-O-PEG2-propargyl)

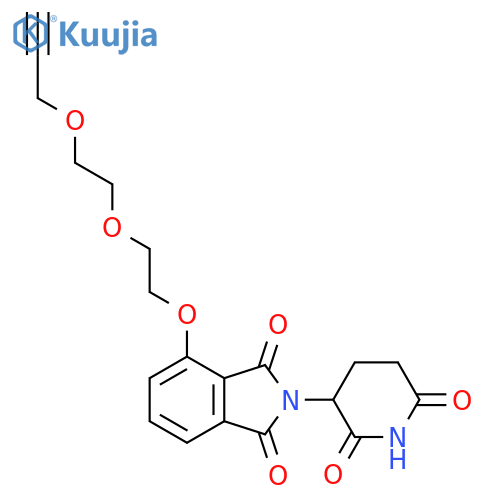

Thalidomide-O-PEG2-propargyl structure

商品名:Thalidomide-O-PEG2-propargyl

CAS番号:2098487-52-4

MF:C20H20N2O7

メガワット:400.382005691528

CID:4738630

Thalidomide-O-PEG2-propargyl 化学的及び物理的性質

名前と識別子

-

- Thalidomide-O-PEG2-propargyl

- Thalidomide - linker 5

- Thalidomide 4'-ether-PEG2-alkyne

- 2-(2,6-Dioxo-3-piperidinyl)-4-[2-[2-(2-propyn-1-yloxy)oxy]ethoxy]-1H-isoindole-1,3(2H)dione

- 2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione

-

- インチ: 1S/C20H20N2O7/c1-2-8-27-9-10-28-11-12-29-15-5-3-4-13-17(15)20(26)22(19(13)25)14-6-7-16(23)21-18(14)24/h1,3-5,14H,6-12H2,(H,21,23,24)

- InChIKey: XJWGDRINRIEEJD-UHFFFAOYSA-N

- ほほえんだ: O(CCOCCOCC#C)C1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 9

- 複雑さ: 713

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 111

Thalidomide-O-PEG2-propargyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-126458-100mg |

Thalidomide-O-PEG2-propargyl |

2098487-52-4 | 98.26% | 100mg |

¥3500 | 2024-07-19 | |

| Tenova Pharmaceuticals | T52149-25mg |

Thalidomide-O-PEG2-propargyl |

2098487-52-4 | >= 95% | 25mg |

$160.0 | 2025-02-21 | |

| MedChemExpress | HY-126458-25mg |

Thalidomide-O-PEG2-propargyl |

2098487-52-4 | 98.26% | 25mg |

¥1500 | 2024-07-19 | |

| Tenova Pharmaceuticals | T52149-50mg |

Thalidomide-O-PEG2-propargyl |

2098487-52-4 | >= 95% | 50mg |

$290.0 | 2025-02-21 | |

| Aaron | AR01LRA3-250mg |

Thalidomide 4'-ether-PEG2-alkyne |

2098487-52-4 | 97% | 250mg |

$297.00 | 2025-02-12 | |

| 1PlusChem | 1P01LR1R-25mg |

Thalidomide 4'-ether-PEG2-alkyne |

2098487-52-4 | 97% | 25mg |

$202.00 | 2023-12-19 | |

| Aaron | AR01LRA3-100mg |

Thalidomide 4'-ether-PEG2-alkyne |

2098487-52-4 | 97% | 100mg |

$177.00 | 2025-02-12 | |

| Aaron | AR01LRA3-5mg |

Thalidomide 4'-ether-PEG2-alkyne |

2098487-52-4 | 97% | 5mg |

$82.00 | 2025-02-12 | |

| Ambeed | A1148148-250mg |

2-(2,6-Dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione |

2098487-52-4 | 98% | 250mg |

$337.0 | 2025-02-19 |

Thalidomide-O-PEG2-propargyl 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

2098487-52-4 (Thalidomide-O-PEG2-propargyl) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2098487-52-4)Thalidomide-O-PEG2-propargyl

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):259.0/311.0/609.0